1-(4-Chlorobenzyl)-3-aminopyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound It features a pyrrolidinone ring substituted with an amino group and a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidinone precursor. One common method is the reductive amination of 4-chlorobenzaldehyde with pyrrolidin-2-one in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one
- 3-Amino-1-(2-chlorobenzyl)pyrrolidin-2-one
- 3-Amino-1-(4-tert-butylbenzyl)pyrrolidin-2-one
Uniqueness
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the benzyl group can affect the compound’s interaction with biological targets, making it distinct from its isomers .
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-amino-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)7-14-6-5-10(13)11(14)15/h1-4,10H,5-7,13H2 |
InChI Key |
WWKMIIWTHGVDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.